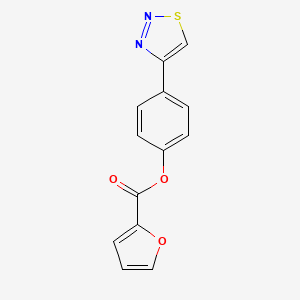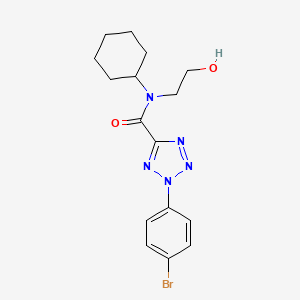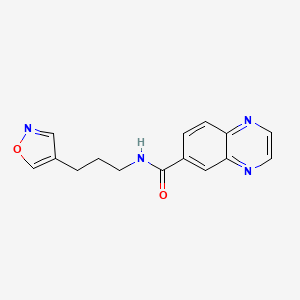
5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, involves various strategies . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. It is known that it has a molecular weight of 327.86, but additional properties such as melting point, boiling point, solubility, and stability would require further investigation.Wissenschaftliche Forschungsanwendungen
Topical Ocular Hypotensive Activity
This compound, as part of a series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, has been evaluated for topical ocular hypotensive activity, particularly in glaucoma models. Modifications of the 5-substituents aimed to optimize inhibitory potency against carbonic anhydrase and water solubility while minimizing pigment binding in the iris, which is crucial for glaucoma treatment effectiveness (Prugh et al., 1991).
Antiviral Activity
Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, stemming from 4-chlorobenzoic acid, showcased certain compounds' anti-tobacco mosaic virus activity. This indicates potential antiviral applications for related compounds, suggesting a broad spectrum of activity that could extend to various viral infections (Chen et al., 2010).
Urease Inhibition and Antibacterial Properties
Thiophene sulfonamide derivatives have shown significant urease inhibition activity, with implications for treating conditions caused by urease-producing bacteria. These compounds also displayed antibacterial activities, indicating their potential as therapeutic agents against bacterial infections (Noreen et al., 2017).
Cytotoxicity Against Cancer Cell Lines
The cytotoxic properties of certain sulfonamide compounds against various cancer cell lines, including human fibrosarcoma and breast adenocarcinoma, have been studied, suggesting potential applications in cancer treatment (Arsenyan et al., 2016).
Antioxidant Activities
Compounds within this class have been evaluated for their antioxidant activities, with some showing prominent activity against acetylcholinesterase enzyme, highlighting their potential in treating oxidative stress-related diseases (Fatima et al., 2013).
Zukünftige Richtungen
The future directions for research on 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide are not specified in the retrieved data. Given its classification as a thiophene derivative, it may be of interest in the development of new pharmaceuticals or materials, as thiophene derivatives are known to exhibit a variety of biological activities and applications .
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The resulting changes could include alterations in the conformation or activity of the target molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given its structural features, it might be involved in sulfur-related metabolic pathways. More research is needed to confirm this and identify other potentially affected pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, which is influenced by these properties, is also unknown. The compound’s solubility in DMSO and methanol suggests it might be absorbed in the body to some extent .
Result of Action
It’s possible that it could have a range of effects depending on the specific targets it interacts with and the biochemical pathways it affects .
Eigenschaften
IUPAC Name |
5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCYWBRJJYSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)
![4-Ethyl-5-fluoro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2838701.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2838702.png)

![6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2838705.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone](/img/structure/B2838707.png)

![4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2838710.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2838713.png)

![ethyl 4-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2838718.png)
